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Cat. No.: B1590676

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyl-3-oxobutanenitrile, also widely known by its common name pivaloylacetonitrile,
is a versatile and pivotal intermediate in modern organic synthesis. Its unique molecular
architecture, featuring a sterically hindered tert-butyl group adjacent to a ketone and an
activated methylene group flanked by two electron-withdrawing functions (ketone and nitrile),
imparts distinct reactivity that is highly valued in the synthesis of complex molecules. This guide
provides a comprehensive technical overview of its chemical identity, spectroscopic profile,
principal synthesis methodologies, and significant applications, particularly in the construction
of heterocyclic scaffolds for the pharmaceutical and agrochemical industries. We will delve into
the mechanistic rationale behind its synthesis, offering field-proven insights and detailed
experimental protocols to empower researchers in leveraging this valuable building block.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a reagent is the cornerstone of its effective
application in synthesis. 2,2-Dimethyl-3-oxobutanenitrile is a stable, crystalline solid at room
temperature, a characteristic that simplifies handling and storage compared to liquid 3-
ketonitriles.
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Property

Value

Source(s)

CAS Number

37719-02-1

[1]2]

Alternate Names

Pivaloylacetonitrile,
Cyanopinacolone, 4,4-

Dimethyl-3-oxopentanenitrile

Molecular Formula CeHoaNO [3]

Molecular Weight 111.14 g/mol [3114]
White to cream crystalline

Appearance [51[6]
powder or crystals

Melting Point 66-72 °C [6]

Boiling Point 125-126 °C @ 22 mmHg

- Insoluble in water; Soluble in

Solubility )
many organic solvents.

SMILES CC(C)(C)C(=O)CC#N [7]
MXZMACXOMZKYHJ-

InChlKey [61[7]

UHFFFAOYSA-N

Spectroscopic Characterization: A Structural

Blueprint

Thorough spectroscopic analysis is non-negotiable for verifying the identity and purity of a

synthetic intermediate. The data presented below serve as a reliable reference for researchers

working with 2,2-Dimethyl-3-oxobutanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are remarkably clean, a direct result of the molecule's simple, symmetric

structure.

H NMR (400 MHz, CDCls): The proton NMR is characterized by two distinct singlets,
confirming the absence of protons on adjacent carbons. The integration ratio of 2:9 is a key
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identifier.

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~3.68 Singlet 2H -C(=0)-CH2-CN
~1.21 Singlet 9H -C(CHs3)3

Causality Insight: The downfield shift of the methylene protons (~3.68 ppm) is a direct
consequence of the strong electron-withdrawing effects of the adjacent carbonyl (C=0) and
nitrile (C=N) groups. The nine protons of the tert-butyl group are equivalent, resulting in a
single, sharp peak.

13C NMR (Predicted and Correlated Data): The carbon spectrum is equally straightforward,
showing five distinct signals corresponding to the five unique carbon environments.

Chemical Shift (6) ppm

. Carbon Assignment Rationale
(Estimated)

Typical range for a ketone

~200-205 C=0

carbonyl carbon.

Characteristic chemical shift
~115-118 C=N _

for a nitrile carbon.

Quaternary carbon of the tert-
~45-50 C(CHs)3

butyl group.

Methylene carbon, shifted
~30-35 -C(=0)-CHz2-CN ] )

downfield by adjacent EWGs.

Methyl carbons of the tert-butyl
~25-28 -C(CHs)s

group.

Note: Experimental values may vary slightly based on solvent and concentration[8][9]. The
prediction is based on standard chemical shift ranges for these functional groups.
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Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups. The presence of
sharp, strong bands for the nitrile and ketone stretches is a primary diagnostic feature.

Wavenumber (cm—?) Intensity Assignment

~2970 Strong C-H Stretch (sp3, t-Butyl)
~2260 Medium-Strong C=N Stretch (Nitrile)

~1720 Strong C=0 Stretch (Ketone)

~1480 Medium C-H Bend (Asymmetric, -CHs)
~1370 Medium C-H Bend (Symmetric, t-Butyl)

Expert Interpretation: The position of the carbonyl stretch (~1720 cm™?) is typical for an
aliphatic ketone[10]. The nitrile stretch at ~2260 cm~1 is characteristic and confirms its
presence[ll]. The absence of a broad O-H stretch around 3200-3600 cm~1 is a crucial
indicator of purity and the absence of enol or hydrated forms.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) reveals a clear molecular ion peak and a
characteristic fragmentation pattern dominated by the stability of the tert-butyl cation.

m/z Relative Intensity Assignment

125 Moderate [M]* (Molecular lon)

97 Moderate [M-COJ*

69 Moderate [M - CaHs]™*

57 100% (Base Peak) [C(CHs)s]* (tert-Butyl cation)
41 High [CsHs]*

Fragmentation Logic: The most prominent feature is the base peak at m/z 57, corresponding to
the highly stable tert-butyl cation. This arises from the alpha-cleavage of the bond between the
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carbonyl carbon and the quaternary carbon of the tert-butyl group. This fragmentation is a
powerful diagnostic tool for identifying the pivaloyl moiety in a molecule.

Synthesis Methodologies: A Tale of Two Pathways

The preparation of 2,2-Dimethyl-3-oxobutanenitrile is primarily achieved through two
strategic approaches: the Claisen-type condensation and the nucleophilic substitution of an a-
haloketone. The choice of method often depends on scale, available starting materials, and
desired purity profile.

Pathway 1: Acylation of Acetonitrile (Claisen-type
Condensation)

This is a classic and robust method for forming [3-ketonitriles. It involves the reaction of an ester
(methyl pivalate) with the anion of acetonitrile, generated by a strong base.

Reactants

Methyl Pivalate
|

Products

Acetonitrile C-C Bond Formation (2,2-Dimethyl—3—oxobutanenitriIe)
t Er Claisen-type *
Reagents o >\ condensw

Deprotonation
(Strong Base (e.g., NaH, NaNHz)) »| Hz Gas (with NaH)

Medium

(Anhydrous Solvent (e.g., Toluene, THF)
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Caption: Workflow for Claisen-type synthesis.

Mechanistic Causality: The reaction is driven by the deprotonation of the product, which is
more acidic than the starting acetonitrile. A strong, non-nucleophilic base like sodium hydride
(NaH) or sodium amide (NaNH?2) is required to generate a sufficient concentration of the
acetonitrile anion[12]. The use of an anhydrous solvent is critical to prevent quenching of the
strong base and the reactive anion.

Protocol 1: Synthesis via Claisen-type Condensation[12]

 Inert Atmosphere: Equip a flame-dried, three-necked round-bottom flask with a mechanical
stirrer, a reflux condenser with a drying tube, and a dropping funnel. Purge the system with
an inert gas (Nitrogen or Argon).

o Base Suspension: Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in
anhydrous toluene.

o Ester Addition: Add methyl pivalate (1.0 eq.) to the suspension.
o Heating: Heat the mixture to approximately 85 °C with vigorous stirring.

« Nitrile Addition: Add anhydrous acetonitrile (2.0 eq.) dropwise via the dropping funnel over
several hours. The reaction is exothermic and will evolve hydrogen gas.

» Reaction Completion: Continue stirring at 85 °C until hydrogen evolution ceases (typically 4-
6 hours).

o Work-up (Quenching): Cool the reaction mixture to room temperature and carefully quench
by slowly adding it to ice-water.

» Phase Separation: Transfer the mixture to a separatory funnel and separate the aqueous
and organic layers.

 Acidification: Cool the aqueous phase in an ice bath and acidify to pH 1-2 with cold
hydrochloric acid. The product will precipitate as a white solid.
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« |solation & Purification: Filter the solid precipitate, wash with ice-cold water until neutral, and

dry under vacuum to yield the final product.

Pathway 2: Nucleophilic Substitution on 1-
Chloropinacolone

An alternative strategy involves the reaction of an a-haloketone with a cyanide salt. While
seemingly straightforward, this pathway is plagued by side reactions that necessitate careful
control of reaction conditions.

Reactants

1-Chloropinacolone
Sodium Cyanide (NaCN)
> Nucleophilic

Reagents g Substitution (SN2) v
Finkelstein Reaction Side Reaction T
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__________________ i
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L

N
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Caption: Workflow for nucleophilic substitution synthesis.

Self-Validating System & Causality: The primary challenge in this method is the dual nature of
the cyanide ion, which can act as both a nucleophile and a base[6][13]. As a base, it can
deprotonate the starting material or the product, leading to undesired condensation and
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polymerization. As a nucleophile, it can attack the carbonyl carbon, leading to the formation of
a 2-tert-butyloxirane-2-carbonitrile byproduct, often in significant amounts (20-35%)[6][8].

The key to a trustworthy and high-yield protocol is the addition of a catalytic amount of an
iodide salt (e.g., Nal or KI)[13]. This invokes an in-situ Finkelstein reaction, converting the 1-
chloropinacolone to the much more reactive 1-iodopinacolone intermediate. This iodo-
intermediate is more susceptible to SN2 attack by cyanide at the a-carbon and less prone to
the side reactions, thus dramatically improving the regioselectivity and overall yield to >95%
[13].

Chemical Reactivity and Applications in Drug
Development

The synthetic utility of 2,2-Dimethyl-3-oxobutanenitrile stems from the reactivity of its
activated methylene group and the ability of its ketone and nitrile functionalities to participate in
cyclization reactions. It is a cornerstone building block for various heterocyclic systems that are
prevalent in medicinal chemistry.

Key Applications:

¢ Synthesis of Pyrazoles and Isoxazoles: It serves as a crucial intermediate for constructing
the core skeletons of various bioactive molecules. For instance, it is used in the synthesis of
inhibitors for p38 MAP kinase and in the creation of the isoxazole ring found in the herbicide
isouron[13].

e Multicomponent Reactions (MCRS): Its bifunctional nature makes it an ideal substrate for
MCRs, allowing for the rapid assembly of complex molecular scaffolds from simple
precursors[8].

e Precursor to Substituted Heterocycles: The compound is readily functionalized at the a-
position (the -CHz- group) and can then be cyclized with binucleophiles like hydrazine or
hydroxylamine to generate a diverse library of substituted pyrazoles and isoxazoles,
respectively.

Safety and Handling
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As with any nitrile-containing compound, appropriate safety precautions must be observed.

Hazard Information

Precautionary Measures

GHS Pictogram: Skull and Crossbones

l;:ialt text

Signal Word: Danger

H301: Toxic if swallowed.

Hazard Statements:

P264: Wash hands thoroughly after handling.
P270: Do not eat, drink or smoke when using
this product. P301+P310: IF SWALLOWED:
Immediately call a POISON CENTER or

doctor/physician.

Personal Protective Equipment (PPE):

Wear protective gloves, safety glasses with side
shields, and a lab coat. Handle only in a well-

ventilated area or a chemical fume hood.

Storage:

Keep in a tightly sealed container in a cool, dry,
dark place. Store away from incompatible

materials such as strong oxidizing agents.

Note: This is a summary. Always consult the full Safety Data Sheet (SDS) before handling.

Conclusion

2,2-Dimethyl-3-oxobutanenitrile is more than just a chemical intermediate; it is a powerful

tool for molecular construction. Its well-defined properties, predictable reactivity, and robust

synthesis routes make it an indispensable resource for scientists in drug discovery and

development. By understanding the mechanistic nuances of its synthesis and the scope of its

reactivity, researchers can confidently and efficiently incorporate this building block into their

synthetic strategies to accelerate the discovery of novel, biologically active compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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